molecular formula C7H6N2O B1592579 Furo[2,3-c]pyridin-7-amine CAS No. 1140240-20-5

Furo[2,3-c]pyridin-7-amine

Cat. No. B1592579
CAS RN: 1140240-20-5
M. Wt: 134.14 g/mol
InChI Key: IRUIKVXKJNIGIH-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-7-amine is a heterocyclic compound . It has an empirical formula of C7H6N2O and a molecular weight of 134.14 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furo-pyridine core, which is a six-membered ring containing nitrogen at positions 1 and 3 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular formula of C7H6N2O and a molecular weight of 134.14 .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates and N-Oxides : Research by Bencková and Krutošíková (1999) highlighted the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates through direct N-amination of furo[3,2-c]pyridines. This work explored the chemical reactivity of these compounds, leading to various derivatives through 1,3-dipolar cycloaddition reactions and further transformations. These synthetic pathways enrich the toolbox available for chemists working with furo[3,2-c]pyridine derivatives, demonstrating their versatility in organic synthesis (Bencková & Krutošíková, 1999).

  • Toolbox for Regioselective Lithiations : Chartoire, Comoy, and Fort (2010) described a procedure for the regioselective lithiation of furo[2,3-c]pyridine, enabling the synthesis of polysubstituted derivatives. This research provides a valuable strategy for the functionalization of furo[2,3-c]pyridine, expanding its utility in synthetic chemistry (Chartoire, Comoy, & Fort, 2010).

Material Science Applications

  • Molecular Design and Investigation of Conjugated Polymers : Ou et al. (2011) explored the structures and electronic properties of furo[3,4-b]pyridine-based conjugated oligomers and polymers. Their work, using density functional theory, suggests that these materials are promising candidates for n-doping conductive materials, highlighting the potential of furo[2,3-c]pyridin-7-amine derivatives in the development of advanced materials with low energy gaps (Ou et al., 2011).

Biological Activity and Drug Design

  • Anticancer Activity of Furo[2,3-b]pyridine Derivatives : Kumar et al. (2018) synthesized novel furo[2,3-b]pyridine-2-carboxamide derivatives and evaluated their anticancer activity against several human cancer cell lines. Their findings indicate significant anticancer activity for certain compounds, underscoring the therapeutic potential of this compound derivatives in oncology (Kumar et al., 2018).

  • Synthesis and Evaluation of Pyrido[2',3'4,5]furo[3,2-d]pyrimidin-4-amines

    : Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, evaluating their inhibitory activity against a panel of Ser/Thr kinases. This research showcases the potential of this compound derivatives as kinase inhibitors, offering insights for the development of targeted cancer therapies (Deau et al., 2013).

Safety and Hazards

Furo[2,3-c]pyridin-7-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

furo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUIKVXKJNIGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633607
Record name Furo[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1140240-20-5
Record name Furo[2,3-c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methoxyfuro[2,3-c]pyridin-7-amine (43.0 g, 0.26 mol) in DCM (200 mL) was cooled in a water bath. Zinc dust (36.0 g, 0.64 mol) was added in one portion and stirred for a few min. Acetic acid (18.8 g, 0.31 mol) was added slowly over 5-10 min and stirred for 30 min. The water bath was removed and the mixture was stirred at RT for 16 h. At this point, TLC analysis (5% MeOH in DCM) indicated complete consumption of the starting material. The mixture was diluted with 400 mL of DCM and washed with saturated NaHCO3 until the pH of the wash was about 8.5. The DCM layer was then washed with water (2×100 mL) and then brine. The solution was dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The resulting crude product was purified by flash chromatography (2% MeOH:DCM) to provide 34 g (97%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 4.89 (br s, 2H), 6.71 (d, J=1.8 Hz, 1H), 6.94 (d, J=5.4 Hz, 1H), 7.63 (d, J=1.8 Hz, 1H), 7.84 (d, J=5.4 Hz, 1H).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
catalyst
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furo[2,3-c]pyridin-7-amine
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Furo[2,3-c]pyridin-7-amine
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Furo[2,3-c]pyridin-7-amine
Reactant of Route 4
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Reactant of Route 5
Furo[2,3-c]pyridin-7-amine
Reactant of Route 6
Furo[2,3-c]pyridin-7-amine

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